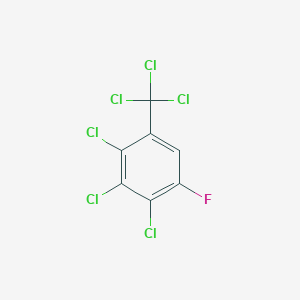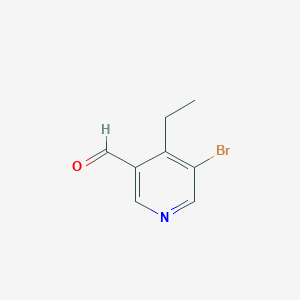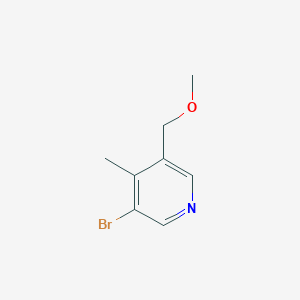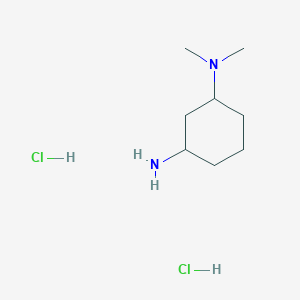
5-Fluoro-2,3,4-trichlorobenzotrichloride
Overview
Description
5-Fluoro-2,3,4-trichlorobenzotrichloride (5F-TCB) is an organochloride compound that has been studied for its potential applications in scientific research. This compound is a derivative of trichlorobenzene, which is a commonly used industrial chemical. 5F-TCB has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3,4-trichlorobenzotrichloride is not well understood. It is believed to act as an inhibitor of certain enzymes and proteins, and to interact with cell membranes. It is also believed to be a potent inhibitor of certain metabolic pathways, such as the cytochrome P450 system.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, such as cytochrome P450. It has also been found to have an effect on the structure and function of proteins, and to interact with cell membranes.
Advantages and Limitations for Lab Experiments
5-Fluoro-2,3,4-trichlorobenzotrichloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. However, it is also important to consider the potential risks associated with its use. It is a highly toxic compound, and should be handled with caution.
Future Directions
There are a number of potential future directions for the study of 5-Fluoro-2,3,4-trichlorobenzotrichloride. These include further studies into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in scientific research. Additionally, further studies into the safety and efficacy of this compound should be conducted. Finally, research into the potential environmental impacts of this compound should be undertaken.
Scientific Research Applications
5-Fluoro-2,3,4-trichlorobenzotrichloride has a wide range of potential applications in scientific research. It has been studied as a potential pesticide, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds. It has also been used in the study of the mechanism of action of certain enzymes, and in the study of the structure and function of proteins.
properties
IUPAC Name |
2,3,4-trichloro-1-fluoro-5-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl6F/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWBDCFTQRGSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl6F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)







![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)
![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)
